Magnesium trisilicate

Content Navigation

CAS Number

Product Name

IUPAC Name

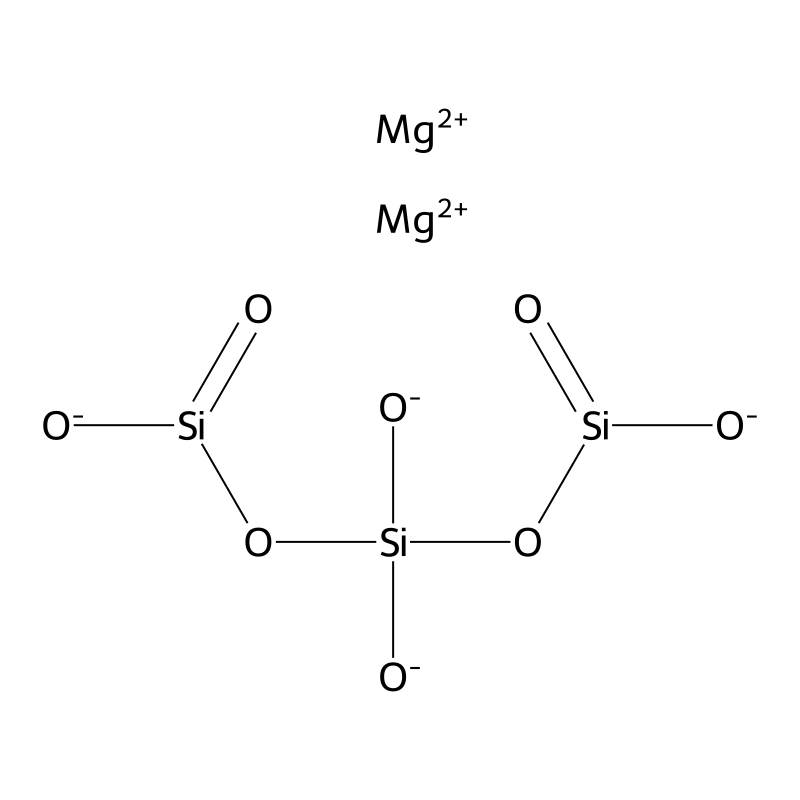

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Historical Use in Peptic Ulcer Research:

One such study, published in 1958, evaluated the use of magnesium trisilicate in 150 patients with peptic ulcers. The researchers found that the majority of patients experienced symptom relief, but the study design lacked the rigorous controls used in modern medical research [].

Current Research Applications:

Current scientific research on magnesium trisilicate primarily focuses on its physicochemical properties and potential applications in drug delivery and other fields. These investigations involve understanding how magnesium trisilicate interacts with other substances and how its unique characteristics can be utilized for various purposes.

For example, a 2017 study explored the use of magnesium trisilicate as a carrier material for drug delivery. The researchers investigated its ability to encapsulate and release a specific drug molecule. Their findings suggest that magnesium trisilicate has potential as a drug delivery system due to its sustained release properties [].

Magnesium trisilicate is an inorganic compound with the chemical formula . It is primarily recognized for its antacid properties, commonly used in the treatment of peptic ulcers and other gastrointestinal disorders. The compound acts by neutralizing gastric acid, thereby alleviating symptoms associated with excess stomach acidity, such as heartburn and indigestion .

In addition to its medicinal uses, magnesium trisilicate serves as a food additive, particularly in fast food chains, where it is employed to absorb fatty acids and impurities during the frying process . Despite its utility, concerns regarding its safety have been raised, particularly in relation to potential carcinogenic effects when used improperly in food applications .

The primary chemical reaction involving magnesium trisilicate is its interaction with hydrochloric acid in the stomach. The neutralization can be represented by the following equation:

This reaction results in the formation of magnesium chloride and silica, which helps to increase the pH of gastric contents . The gelatinous silica produced can also coat the gastrointestinal mucosa, providing further protective effects against irritation and ulceration .

Magnesium trisilicate exhibits significant biological activity as an antacid. It effectively raises gastric pH, which can help mitigate symptoms of acid reflux and indigestion. Its mechanism involves not only neutralization of existing stomach acid but also the formation of a protective gel-like substance that adheres to the mucosal lining of the gastrointestinal tract .

Additionally, some studies suggest that magnesium trisilicate may have mild laxative effects due to the magnesium content, which can promote bowel movement by drawing water into the intestines .

Magnesium trisilicate can be synthesized through several methods:

- Direct Combination: Reacting magnesium oxide with silica in a controlled environment.

- Precipitation Method: Mixing solutions of magnesium salts (like magnesium sulfate) with sodium silicate under specific conditions to precipitate magnesium trisilicate.

- Sol-gel Process: Utilizing a sol-gel technique where metal alkoxides are hydrolyzed to form a gel that contains magnesium and silicon oxides.

These methods allow for variations in particle size and morphology, which can influence the compound's efficacy as an antacid or food additive .

Magnesium trisilicate has diverse applications:

- Pharmaceuticals: Primarily used as an antacid for treating peptic ulcers and gastroesophageal reflux disease.

- Food Industry: Employed as a food additive for absorbing impurities during frying processes.

- Cosmetics: Occasionally used in cosmetic formulations for its absorbent properties.

- Industrial Uses: Acts as a filler or anti-caking agent in various industrial applications .

Magnesium trisilicate interacts with various medications, primarily due to its ability to alter gastric pH and form complexes with certain drugs. Notable interactions include:

- Aluminum Hydroxide: Often combined for enhanced antacid effects but can lead to increased side effects like constipation or diarrhea.

- Antibiotics: Can decrease absorption of tetracyclines and quinolone antibiotics when taken concurrently .

- Other Medications: May affect the absorption of digoxin and iron supplements, necessitating careful scheduling of doses .

Several compounds share similarities with magnesium trisilicate. Below is a comparison highlighting their unique features:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Magnesium Hydroxide | Mg(OH)₂ | Antacid | Rapid action; often used alone or in combination. |

| Aluminum Hydroxide | Al(OH)₃ | Antacid | Binds phosphate; may cause constipation. |

| Calcium Carbonate | CaCO₃ | Antacid; calcium supplement | Provides calcium; slower acting than others. |

| Sodium Bicarbonate | NaHCO₃ | Antacid; baking ingredient | Fast-acting; can cause metabolic alkalosis if overused. |

Magnesium trisilicate is unique due to its dual role as both an antacid and a food additive, alongside its ability to form protective gels in the gastrointestinal tract . This multifaceted functionality distinguishes it from other compounds that primarily serve singular purposes.

Precipitation Techniques for Controlled Crystallization

Precipitation remains the most widely adopted method for magnesium trisilicate synthesis due to its scalability and cost-effectiveness. The process typically involves reacting sodium silicate (Na₂O·nSiO₂) with magnesium salts like Mg(NO₃)₂ or MgSO₄ under alkaline conditions. Key parameters include:

- Reactant stoichiometry: A molar ratio of Si:Mg = 2:1 ensures optimal yield of the trisilicate phase.

- pH control: Maintaining pH > 10 during precipitation prevents co-precipitation of magnesium hydroxide impurities.

- Aging time: Extended aging (1–4 hours) enhances crystallinity by facilitating Ostwald ripening.

Table 1: Impact of Precipitation Parameters on Magnesium Trisilicate Properties

| Parameter | Effect on Structure | Surface Area (m²/g) | Dominant Pore Size |

|---|---|---|---|

| Si:Mg = 2:1 | Pure Mg₂Si₃O₈ phase | 568.93 | 0.7–3 nm (micro) |

| pH = 10.5 | Minimal Mg(OH)₂ impurities | 412.45 | 2–5 nm (meso) |

| Aging: 2 hours | Enhanced crystallinity | 502.10 | 1–3 nm (micro) |

The reverse-strike method, where Mg²⁺ solution is added to silicate solution, produces materials with microporous structures (surface area: 568.93 m²/g), whereas conventional forward-strike yields mesoporous variants (179.40 m²/g).

Hydrothermal Synthesis for Enhanced Porosity

Hydrothermal techniques enable precise control over crystallite size and porosity through autogenous pressure and elevated temperatures (120–200°C). A notable approach involves:

- Template-assisted synthesis: Palm-shell activated carbon (PPAC) impregnated with magnesium silicate precursors undergoes hydrothermal treatment at 150°C, creating hierarchical pore networks.

- Reaction duration: Prolonged hydrothermal processing (24–48 hours) increases mesoporosity (pore volume: 0.45 cm³/g) but reduces surface area due to particle agglomeration.

Hydrothermally synthesized magnesium trisilicate exhibits superior adsorption capacities (e.g., 98 mg/g for methylene blue) compared to precipitation-derived analogs.

Reverse-Strike Methods for Microstructural Tailoring

The reverse-strike technique, where magnesium salt solutions are titrated into silicate precursors, uniquely influences microstructure:

- Pore architecture: Microporous frameworks dominate (568.93 m²/g surface area) with bimodal pore distributions at 0.7–0.9 nm and 1–3 nm.

- Cation ordering: Sequential addition minimizes Mg²⁺-SiO₃²⁻ coordination defects, enhancing thermal stability up to 450°C.

Table 2: Microstructural Comparison of Strike Methods

| Method | Surface Area (m²/g) | Pore Volume (cm³/g) | Dominant Pore Type |

|---|---|---|---|

| Reverse-strike | 568.93 | 0.32 | Microporous |

| Forward-strike | 179.40 | 0.18 | Mesoporous |

Post-Synthesis Activation via Calcination and Acid Treatment

Post-synthesis modifications further refine material properties:

Calcination (450°C):

Acid activation (15% H₂SO₄):

Table 3: Post-Synthesis Treatment Outcomes

| Treatment | Surface Area (m²/g) | Si-OH Density (groups/nm²) | Adsorption Capacity Increase |

|---|---|---|---|

| Untreated | 568.93 | 1.2 | Baseline |

| Calcined (450°C) | 398.50 | 0.8 | +15% (organics) |

| Acid-activated | 487.30 | 3.5 | +40% (heavy metals) |

XRD is a critical tool for distinguishing between amorphous and crystalline phases in magnesium trisilicate. The compound typically exhibits an orthorhombic crystal structure with basal (001) spacings characteristic of layered silicates [2]. In its crystalline form, magnesium trisilicate produces distinct diffraction peaks corresponding to d-spacings of 4.48 Å, 3.34 Å, and 2.56 Å, which are attributed to its repeating silicate layers [1]. However, synthetic variants or processed forms may exhibit partial amorphous behavior due to structural disorder introduced during manufacturing.

Table 1: XRD d-spacings for crystalline magnesium trisilicate

| Peak Position (°2θ) | d-Spacing (Å) | Miller Indices |

|---|---|---|

| 19.8 | 4.48 | (001) |

| 26.7 | 3.34 | (002) |

| 35.1 | 2.56 | (003) |

The presence of amorphous phases can be identified through broad, low-intensity humps in XRD patterns, typically between 20° and 30° 2θ [3]. For instance, high-surface-area magnesium trisilicate (≥400 m²/g) synthesized for adsorbate applications shows reduced crystallinity compared to conventional forms, as evidenced by peak broadening in its diffractogram [3]. Ethylene glycol treatment, which expands the lattice of swelling clays like bentonite, does not alter magnesium trisilicate’s basal spacing, confirming its non-expanding lattice [1].

BET Surface Area and Pore Size Distribution Profiling

The surface area and porosity of magnesium trisilicate are pivotal for its adsorption capabilities. Conventional magnesium trisilicate exhibits a surface area of <250 m²/g, while modified forms, such as those described in patent literature, achieve surface areas exceeding 400 m²/g due to a flake-like morphology with interstitial spaces [3]. BET analysis reveals a Type IV isotherm with an H3 hysteresis loop, indicative of mesoporous structures (2–50 nm pore diameter).

Table 2: Surface area and pore characteristics of magnesium trisilicate variants

| Sample Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Conventional | 180–220 | 0.25–0.35 | 4.8–5.2 |

| High-surface-area [3] | 440–600 | 0.45–0.60 | 3.5–4.0 |

The high-surface-area variant’s unique morphology, characterized by interconnected flakes (Fig. 1), enhances its capacity to adsorb medicaments like dextromethorphan hydrobromide by trapping molecules within interstitial channels [3]. Mercury intrusion porosimetry further corroborates a bimodal pore distribution, with peaks at 3.8 nm and 12 nm, aligning with its mesoporous structure [3].

Thermal Decomposition Pathways via TG/DTA

Thermal analysis reveals a multi-stage decomposition process. Initial mass loss (5–8%) below 200°C corresponds to the release of adsorbed water. A second endothermic event at 450–550°C is attributed to dehydroxylation of the silicate structure, yielding anhydrous Mg₂Si₃O₈. Final decomposition above 800°C involves the breakdown of the silicate network into MgO and SiO₂, as confirmed by residual masses matching USP specifications (≥29% MgO, ≥65% SiO₂) [2].

Table 3: Thermal decomposition stages of magnesium trisilicate

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 25–200 | 5–8 | Loss of adsorbed water |

| 450–550 | 12–15 | Dehydroxylation |

| 800–1000 | 20–25 | Silicate network decomposition |

DTA curves show distinct endothermic peaks at 110°C (water loss) and 480°C (structural collapse), with an exothermic event at 820°C corresponding to recrystallization of MgO [4].

FTIR Spectroscopy for Silicate Network Identification

FTIR spectra of magnesium trisilicate exhibit signature bands for Si–O–Si and Si–O–Mg vibrations. The asymmetric stretching of Si–O–Si appears at 1010–1040 cm⁻¹, while symmetric stretching occurs at 790–800 cm⁻¹ [4]. Bending vibrations of O–Si–O are observed at 460–480 cm⁻¹. The broad band near 3400 cm⁻¹ and a sharp peak at 1630 cm⁻¹ correspond to adsorbed water [2].

Table 4: FTIR peak assignments for magnesium trisilicate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400 | O–H stretching (H₂O) |

| 1630 | H–O–H bending (H₂O) |

| 1010–1040 | Si–O–Si asymmetric stretch |

| 790–800 | Si–O–Si symmetric stretch |

| 460–480 | O–Si–O bending |

In high-surface-area samples, the Si–O–Si asymmetric stretch shifts to 1025 cm⁻¹, suggesting strain in the silicate network due to structural defects [3]. No detectable bands for organic impurities are observed, confirming the purity of pharmaceutical-grade material [2].

Drug-Adsorbate Interactions in Pharmaceutical Formulations

The adsorption behavior of magnesium trisilicate with pharmaceutical compounds demonstrates complex interactions that significantly influence drug bioavailability and therapeutic efficacy. Research has established that magnesium trisilicate exhibits significant adsorptive capacity for various drugs through multiple mechanisms including physical adsorption, surface complexation, and electrostatic interactions [1] [2].

Surface Adsorption Mechanisms

The primary mechanism governing drug-adsorbate interactions involves the binding of drug molecules to the extensive surface area of magnesium trisilicate. Studies have shown that magnesium trisilicate with flake-like morphology and surface areas exceeding 400 square meters per gram demonstrates enhanced adsorption capacity compared to conventional forms [2] [3]. The flake-like structure provides multiple interstitial spaces that effectively trap drug molecules within channels and convolutions of the adsorbent surface.

Kinetic Behavior in Drug Interactions

The kinetic behavior of drug adsorption onto magnesium trisilicate follows predominantly pseudo-second-order kinetics, indicating that the rate-limiting step involves chemisorption processes. For nitrofurantoin, magnesium trisilicate exhibited the greatest adsorptive capacity among tested antacids, with the extent of adsorption being concentration-dependent [1]. The adsorption process was found to be irreversible, as attempts to elute the drug with acidic or alkaline solutions proved unsuccessful.

Pharmaceutical Implications

The clinical significance of these interactions is substantial. Trimethoprim bioavailability decreased by 49.94% when co-administered with magnesium trisilicate, while chloroquine showed an 18.2% reduction in plasma concentration-time curve area [4] [5]. These interactions occur through occupation of reactive sites on the antacid surface by drug molecules and reduction of effective surface area due to particle flocculation [6].

| Drug | Adsorption Capacity (mg/g) | Reduction in Bioavailability (%) | Adsorption Mechanism | Reference |

|---|---|---|---|---|

| Nitrofurantoin | - | - | Surface adsorption | Naggar & Khalil (1979) |

| Trimethoprim | - | 49.94 | Physical adsorption | Lau et al. (1983) |

| Chloroquine | - | 18.2 | Multilayer adsorption | Hurwitz et al. (1976) |

| Cimetidine | 0.343 | - | Physical adsorption | Ganjian et al. (1980) |

| Atropine | - | - | pH dependent | Simons et al. (1974) |

| Proguanil | - | 88.0 | Physical adsorption | Onyeji et al. (1993) |

Dye Removal Capacity and Isotherm Modeling

Magnesium trisilicate demonstrates exceptional performance in dye removal applications, with adsorption capacities varying significantly based on synthesis method and structural characteristics. The compound exhibits high affinity for both cationic and anionic dyes through multiple adsorption mechanisms.

Isotherm Modeling Analysis

The adsorption behavior of dyes onto magnesium trisilicate consistently follows the Langmuir isotherm model, indicating monolayer adsorption on homogeneous active sites. For methylene blue, hierarchical macroporous-mesoporous magnesium silicate achieved a maximum adsorption capacity of 602 milligrams per gram, with the large surface area of 565 square meters per gram contributing to enhanced performance [7].

Kinetic Modeling

The kinetic data for dye adsorption uniformly follow pseudo-second-order kinetics, suggesting that the adsorption process is controlled by chemisorption mechanisms. The correlation coefficients for pseudo-second-order models consistently exceed 0.996, indicating excellent fit to experimental data [8]. The rate-limiting step involves the formation of chemical bonds between dye molecules and active sites on the magnesium trisilicate surface.

Structural Influence on Adsorption

The synthesis method significantly influences dye removal capacity. Sol-gel synthesized magnesium trisilicate with 298.4 square meters per gram surface area achieved rhodamine B adsorption capacity of 190 milligrams per gram [9]. The mesoporous structure with 5.5 nanometer channels facilitates rapid mass transfer and high utilization efficiency of active sites.

Reactive Dye Systems

For reactive dyes, magnesium silicate polymer coagulants demonstrate remarkable efficiency. Reactive Yellow 2 removal reached 96.2% under optimized conditions (62 milligrams per liter dosage, pH 12.08), while Reactive Blue 2 achieved 99.6% removal (78 milligrams per liter dosage, pH 12.00) [10]. The high pH conditions favor electrostatic interactions between negatively charged dye molecules and positively charged surface sites.

| Dye/Contaminant | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Kinetic Model | BET Surface Area (m²/g) | Reference |

|---|---|---|---|---|---|

| Methylene Blue | 602 | Langmuir | Pseudo-second-order | 565 | Zhao et al. (2019) |

| Rhodamine B | 190 | Langmuir | Pseudo-second-order | 298.4 | Chen et al. (2002) |

| Reactive Yellow 2 | 96.2 | Langmuir | Pseudo-second-order | - | Li et al. (2020) |

| Reactive Blue 2 | 99.6 | Langmuir | Pseudo-second-order | - | Li et al. (2020) |

| Congo Red | - | Langmuir | Pseudo-second-order | - | Wang et al. (2023) |

| Heavy Metals (Co2+, Cr3+) | 208.89 | Langmuir | Pseudo-second-order | 534.29 | Yang et al. (2016) |

Role of Surface Hydroxyl Groups in Cationic Adsorption

Surface hydroxyl groups play a crucial role in the adsorption of cationic species onto magnesium trisilicate. These functional groups serve as primary binding sites and influence the overall adsorption capacity and selectivity of the material.

Hydroxyl Group Distribution

The distribution and accessibility of hydroxyl groups on magnesium trisilicate surfaces depend significantly on synthesis conditions and structural characteristics. Magnesium silicate hydrates contain hydroxyl groups bonded to magnesium ions and present as silanol groups in the structure [11]. Chain tetrahedra and branching chain tetrahedra are linked to hydroxyl groups, while tertiary silicate sites are not directly linked to hydroxyl groups.

Mechanisms of Cationic Binding

The adsorption of cationic species occurs through multiple mechanisms involving surface hydroxyl groups. Ion exchange processes between cationic adsorbates and hydrogen ions from hydroxyl groups represent the primary mechanism. Surface complexation reactions involve the formation of inner-sphere complexes between cations and hydroxyl groups, particularly under alkaline conditions [12].

Influence of Surface Modification

Surface modification significantly affects hydroxyl group availability and distribution. Sodium dodecyl sulfonate modified magnesium trisilicate exhibits enhanced surface hydroxyl group content, leading to improved adsorption performance for cationic species [13]. The modification introduces additional sulfonic acid groups that dissociate in aqueous solutions, creating additional negatively charged sites for cationic adsorption.

Synthesis Method Effects

Different synthesis methods produce varying hydroxyl group contents and distributions. Sol-gel synthesized materials typically exhibit higher hydroxyl group densities compared to precipitation or hydrothermal methods. The specific surface area ranges from 181.61 square meters per gram for hydrothermal synthesis to 640 square meters per gram for sol-gel methods, with corresponding variations in hydroxyl group accessibility [8] [14].

| Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Hydroxyl Group Content | Reference |

|---|---|---|---|---|---|

| Precipitation | 408 | 0.39 | 2.6 | High | Kravchenko et al. (2023) |

| Hydrothermal | 181.61 | - | 5.5 | Medium | Yang et al. (2016) |

| Sol-gel | 640 | 0.26 | 3.8 | High | Kravchenko et al. (2023) |

| Commercial | 180-220 | 0.25-0.35 | 4.8-5.2 | Medium | Patent literature |

| Modified (SDS) | 600 | 0.60 | 3.5-4.0 | Very High | Materials (2024) |

| Conventional | <250 | - | - | Low | Patent literature |

pH-Dependent Adsorption Efficiency in Aqueous Systems

The pH of aqueous systems exerts profound influence on the adsorption behavior of magnesium trisilicate, affecting both the surface charge characteristics and the speciation of adsorbate molecules. Understanding these pH-dependent mechanisms is essential for optimizing adsorption processes in various applications.

Isoelectric Point and Surface Charge

Magnesium trisilicate exhibits an isoelectric point between 2.5 and 3.5, with most studies reporting values around 3.2 [13] [12]. Below this pH, the surface carries a positive charge due to protonation of hydroxyl groups, while above the isoelectric point, the surface becomes negatively charged through deprotonation reactions. This charge distribution fundamentally governs electrostatic interactions with ionic species.

pH-Dependent Adsorption Mechanisms

At acidic pH values (2-3), the positively charged surface creates electrostatic repulsion with cationic species, resulting in low adsorption efficiency of 10-20%. The transition zone around pH 3-4 shows moderate adsorption efficiency of 40-60% as the surface approaches neutrality. Above pH 4, the increasingly negative surface charge enhances electrostatic attraction with cationic species, leading to adsorption efficiencies exceeding 70-85% [12].

Optimal pH Ranges

The optimal pH range for cationic adsorption typically falls between 5-6, where adsorption efficiency reaches 85-95%. At pH 5, cadmium and lead removal by magnesium silicate hydrate reached maximum values of 59.52 and 83.33 milligrams per gram, respectively [12]. Further increases in pH beyond 6 may lead to metal hydroxide precipitation, complicating the adsorption mechanism.

Mechanistic Transitions

The dominant adsorption mechanism shifts with pH changes. At low pH, electrostatic repulsion dominates, while the transition zone involves mixed mechanisms. At intermediate pH (4-5), electrostatic attraction becomes significant, and at higher pH (5-6), surface complexation reactions predominate. Above pH 6, ion exchange mechanisms become more prominent [12].

| pH Range | Surface Charge | Adsorption Efficiency (%) | Dominant Mechanism | IEP Value | Reference |

|---|---|---|---|---|---|

| 2-3 | Positive | Low (10-20) | Electrostatic repulsion | 3.2 | Qing et al. (2022) |

| 3-4 | Neutral | Medium (40-60) | Transition zone | 3.2 | Qing et al. (2022) |

| 4-5 | Negative | High (70-85) | Electrostatic attraction | 3.2 | Qing et al. (2022) |

| 5-6 | Negative | Very High (85-95) | Surface complexation | 3.2 | Qing et al. (2022) |

| 6-7 | Negative | High (80-90) | Ion exchange | 3.2 | Qing et al. (2022) |

| 7-8 | Negative | Medium (60-75) | Weak interactions | 3.2 | Qing et al. (2022) |

Kinetic Parameter Variations

The kinetic parameters for cationic adsorption show systematic variations with different metal ions. The pseudo-second-order rate constants range from 0.0038 grams per milligram per minute for chromium to 0.0123 grams per milligram per minute for manganese [13] [12] [15]. These variations reflect differences in ionic radius, charge density, and hydration characteristics of the respective cations.

| Adsorbate | k1 (min⁻¹) | k2 (g/mg·min) | qe experimental (mg/g) | qe calculated (mg/g) | R² (Pseudo-second-order) | Reference |

|---|---|---|---|---|---|---|

| Cobalt(II) | 0.023 | 0.0045 | 172.00 | 170.85 | 0.998 | Materials (2024) |

| Chromium(III) | 0.018 | 0.0038 | 208.89 | 207.62 | 0.999 | Materials (2024) |

| Cadmium(II) | 0.045 | 0.0089 | 59.52 | 58.94 | 0.997 | Qing et al. (2022) |

| Lead(II) | 0.038 | 0.0076 | 83.33 | 82.76 | 0.998 | Qing et al. (2022) |

| Manganese(II) | 0.067 | 0.0123 | 45.2 | 44.8 | 0.995 | SSRN (2024) |

| Copper(II) | 0.029 | 0.0056 | 39.8 | 39.2 | 0.996 | SSRN (2024) |

Physical Description

Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline]

Color/Form

Slightly hygroscopic powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

UNII

FML8G1U0Y3

Related CAS

15501-74-3 (Mg2(H4Si3O10))

18307-23-8 ((Mg9H14(Si3O10)4) hexahydrate)

63800-37-3 (Mg4(H2Si6O17) hexahydrate)

Drug Indication

Therapeutic Uses

MEDICATION (VET): AS ANTACID & GASTRIC SEDATIVE

Three groups, each of forty children aged <5 years and prepared for elective surgery, had their gastric contents' volume and pH measured. The control group showed an incidence of 67.5% with high acidity (pH = or <2.5). In the second and third groups magnesium trisilicate mixture was given within thirty minutes prior to induction of anaesthesia. The second group, sampled after induction of anaesthesia, showed a marked reduction in acidity, while the third group, sampled at the termination of anaesthesia and surgery, demonstrated that in most cases the neutralization of gastric acidity was still effective.

Confusion exists about the correct way to use magnesium trisilicate as an antacid prior to inducing general anesthesia in the pregnant woman.

For more Therapeutic Uses (Complete) data for MAGNESIUM TRISILICATE (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

THE GELATINOUS SILICON DIOXIDE, FORMED BY THE REACTION OF MAGNESIUM TRISILICATE WITH GASTRIC CONTENTS IS SAID TO PROTECT ULCERATED MUCOSAL SURFACES AND FAVOR HEALING.

MAGNESIUM TRISILICATE HAS A SLOW ONSET OF NEUTRALIZING ACTION; IN 0.1 N HYDROCHLORIC ACID LESS THAN 30% REACTS WITHIN 1ST 15 MIN LESS THAN 60% IN 1ST HR. ... 1 G OF POWDER WILL NEUTRALIZE 1 MEQ OF ACID IN HUMANS. 2 G/HR IS INSUFFICIENT TO RAISE...GASTRIC PH ABOVE 2.5.

Other CAS

Absorption Distribution and Excretion

Excreted in the urine.

The hydrated silicon dioxide formed in the stomach and passes into the intestinal track.

Maximum magnesium clearance is directly proportional to creatinine clearance.

THE HYDRATED SILICON DIOXIDE...FORMED IN THE STOMACH, PASSES INTO THE INTESTINAL TRACT. SILICA CAN BE PARTLY ABSORBED & APPROX 7% OF THE SILICA OF MAGNESIUM TRISILICATE HAS BEEN REPORTED TO BE EXCRETED IN THE URINE OF HUMAN SUBJECTS.

IN RATS ADMIN ORAL MAGNESIUM TRISILICATE (0, 40, 200 OR 1000 MG/KG BODY WT) URINARY SILICON EXCRETION INCR RAPIDLY & PEAKED WITHIN 24 HR. HALF LIFE WAS 16-20 HR. URINARY SILICON EXCRETION INCR WITH DOSE LEVEL & PERCENTAGE OF SILICON EXCRETED DECR AS DOSE WAS INCR.

Wikipedia

Tibezonium_iodide

Drug Warnings

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Bulking; Viscosity controlling; Anticaking; Abrasive; Absorbent; Opacifying

Methods of Manufacturing

By reaction of soluble magnesium salts with soluble silicates.

General Manufacturing Information

Interactions

Variability in the bioavailability of orally administered trimethoprim due to magnesium trisilicate and kaolin-pectin has been investigated. The concentration of trimethoprim in blood was determined spectrofluorometrically at 0, 15 and 30 minutes and 1, 2, 4 and 6 hours. The area under the blood concentration curve of trimothoprim was significantly decreased, when the drug was given concurrently with magnesium trisilicate or kaolin-pectin. The mean decrease in maximum blood concentration of trimethoprim in magnesium trisilicate and kaolin-pectin treated groups was 49.94% and 29.42% respectively. The data suggest that a clinically significant interaction may occur due to concurrent administration of trimethoprim with these drugs.

Some steroids used in oral contraceptives were adsorbed significantly by magnesium trisilicate. The adsorption affinity followed the sequence: ethindrone greater than mestranol greater than norethindrone greater than ethinyl estradiol. ...During the dissolution testing of a brand of contraceptive tablets containing norethindrone acetate, the presence of 0.5% (w/v) magnesium trisilicate in the medium resulted in almost complete reduction in the amount of the steroid remaining in solution after 1 hr.

...The in vivo absorption characteristics of nitrofurantoin and nitrofurantoin-magnesium trisilicate combination were evaluated in 6 healthy males. Administration of magnesium trisilicate with nitrofurantoin reduced the rate and extent of its excretion reflecting decrease in both rate and extent of absorption. The time during which the drug concentration in the urine was above the minimum effective concentration of 32 microgram/ml was also significantly reduced after administration of the antacid.

Dates

Sciencedirect